molecular formula C17H13ClN2O4 B5655032 3-(4-chlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile

3-(4-chlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile

Cat. No. B5655032
M. Wt: 344.7 g/mol
InChI Key: QAHZAAJXISTMQN-KPKJPENVSA-N
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Description

Synthesis Analysis

The synthesis of related acrylonitrile derivatives often involves base-catalyzed reactions between specific aldehydes and acetonitriles, employing conditions that favor the formation of desired isomers. For example, studies have described the synthesis of E and Z isomers of similar compounds through controlled reactions, highlighting the methodologies applicable to synthesizing complex acrylonitriles (Shinkre et al., 2008).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structures of acrylonitrile derivatives. For instance, the crystal structures of E and Z isomers of a closely related compound were elucidated, showcasing the spatial arrangement of atoms and the geometry of these molecules (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitrile derivatives undergo various chemical reactions, including cycloadditions, which are critical for their applications in synthesizing bioactive heterocycles and other organic compounds. Investigations into the regiochemistry of these reactions, supported by density functional theory (DFT)-based reactivity indexes and activation energy calculations, have provided insights into their chemical behavior (Moeinpour et al., 2011).

Physical Properties Analysis

The physical properties, including crystal structure and phase behavior, of acrylonitrile derivatives can be significantly influenced by their molecular geometry. The crystallographic studies reveal the solid-state organization and intermolecular interactions that dictate their physical state and stability (Shinkre et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, are crucial for understanding and predicting the behavior of acrylonitrile derivatives in various chemical reactions. Studies focusing on the synthesis and reaction mechanisms offer valuable information on these compounds' chemical properties and their potential as intermediates in organic synthesis (Moeinpour et al., 2011).

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-16-8-14(15(20(21)22)9-17(16)24-2)12(10-19)7-11-3-5-13(18)6-4-11/h3-9H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHZAAJXISTMQN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=CC2=CC=C(C=C2)Cl)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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